- Regioselective Ring-Opening of Styrene Oxide Derivatives Using Halohydrin Dehalogenase for Synthesis of 4-Aryloxazolidinones, Advanced Synthesis & Catalysis, 2019, 361(20), 4651-4655

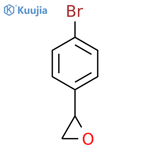

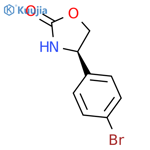

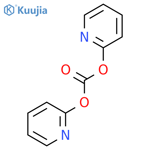

Cas no 943910-35-8 (5-(4-bromophenyl)oxazolidin-2-one)

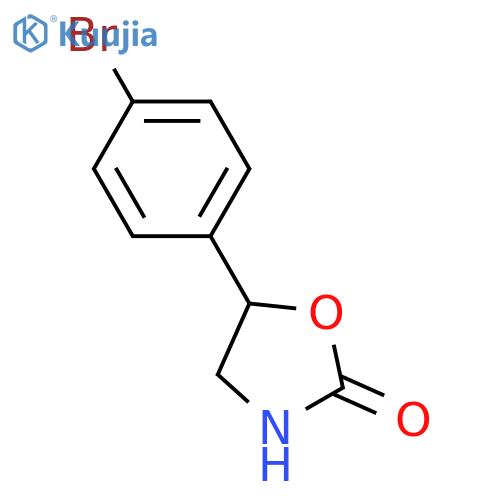

943910-35-8 structure

Nombre del producto:5-(4-bromophenyl)oxazolidin-2-one

Número CAS:943910-35-8

MF:C9H8BrNO2

Megavatios:242.069321632385

MDL:MFCD16321850

CID:2144398

PubChem ID:59515478

5-(4-bromophenyl)oxazolidin-2-one Propiedades químicas y físicas

Nombre e identificación

-

- 5-(4-bromophenyl)-oxazolidin-2-one

- 5-(4-bromophenyl)-1,3-oxazolidin-2-one

- 5-(4-bromophenyl)oxazolidin-2-one

- 2-Oxazolidinone, 5-(4-bromophenyl)-

- 5-(4-Bromophenyl)-2-oxazolidinone (ACI)

- DB-340534

- MFCD16321850

- NS-03417

- CS-0037601

- EN300-2006374

- AKOS016402039

- A1-10516

- W10423

- SY125007

- F2147-3333

- SCHEMBL2896669

- 943910-35-8

-

- MDL: MFCD16321850

- Renchi: 1S/C9H8BrNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)

- Clave inchi: FWGFASQLOPSRHI-UHFFFAOYSA-N

- Sonrisas: O=C1NCC(C2C=CC(Br)=CC=2)O1

Atributos calculados

- Calidad precisa: 240.97384g/mol

- Masa isotópica única: 240.97384g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 1

- Complejidad: 202

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 38.3

- Xlogp3: 1.9

5-(4-bromophenyl)oxazolidin-2-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2006374-1.0g |

5-(4-bromophenyl)-1,3-oxazolidin-2-one |

943910-35-8 | 95% | 1.0g |

$971.0 | 2023-07-10 | |

| Enamine | EN300-2006374-5.0g |

5-(4-bromophenyl)-1,3-oxazolidin-2-one |

943910-35-8 | 95% | 5.0g |

$2816.0 | 2023-07-10 | |

| Enamine | EN300-2006374-0.25g |

5-(4-bromophenyl)-1,3-oxazolidin-2-one |

943910-35-8 | 95% | 0.25g |

$248.0 | 2023-09-16 | |

| abcr | AB461907-250 mg |

5-(4-Bromophenyl)-1,3-oxazolidin-2-one; . |

943910-35-8 | 250MG |

€575.20 | 2023-07-18 | ||

| Enamine | EN300-2006374-10.0g |

5-(4-bromophenyl)-1,3-oxazolidin-2-one |

943910-35-8 | 95% | 10.0g |

$4176.0 | 2023-07-10 | |

| Enamine | EN300-2006374-0.05g |

5-(4-bromophenyl)-1,3-oxazolidin-2-one |

943910-35-8 | 95% | 0.05g |

$117.0 | 2023-09-16 | |

| eNovation Chemicals LLC | D767837-100mg |

5-(4-bromophenyl)-1,3-oxazolidin-2-one |

943910-35-8 | 97% | 100mg |

$195 | 2024-06-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B942289-250mg |

5-(4-Bromophenyl)oxazolidin-2-one |

943910-35-8 | 97% | 250mg |

¥1,568.70 | 2022-09-02 | |

| Enamine | EN300-2006374-10g |

5-(4-bromophenyl)-1,3-oxazolidin-2-one |

943910-35-8 | 95% | 10g |

$2976.0 | 2023-09-16 | |

| 1PlusChem | 1P00IILB-1g |

5-(4-Bromophenyl)-1,3-oxazolidin-2-one |

943910-35-8 | 97% | 1g |

$478.00 | 2025-03-01 |

5-(4-bromophenyl)oxazolidin-2-one Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Catalysts: Halohydrin dehalogenase Solvents: Dimethyl sulfoxide , Water ; 12 h, pH 7.5, 30 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 h, rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- Preparation of naphthyridine and isoquinoline derivatives as metalloenzyme inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; overnight, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, cooled; 90 min

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, cooled; 90 min

Referencia

- Heterocyclic biphenyl compounds as modulators of the histamine H3-receptor useful for the treatment of disorders related thereto and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Catalysts: (TB-5-13)-[[2,2′,2′′-[(Nitrilo-κN)tris(methylene)]tris[4,6-dichlorophenolato-κO]… Solvents: Acetonitrile ; 40 h, 70 °C

Referencia

- Aluminium-Catalysed Oxazolidinone Synthesis and their Conversion into Functional Non-Symmetrical Ureas, Advanced Synthesis & Catalysis, 2015, 357(13), 2849-2854

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, -78 °C; overnight, -78 °C → rt

Referencia

- Aromatic acetylene derivative, preparation method and their medical applications, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Solvents: Dichloromethane ; overnight, rt

Referencia

- Oxazolidinone compounds and their use as metabotropic glutamate receptor potentiators in the treatment of neurological and psychiatric disorders and preparation, World Intellectual Property Organization, , ,

5-(4-bromophenyl)oxazolidin-2-one Raw materials

- 2-(4-Bromophenyl)oxirane

- N,N'-Carbonyldiimidazole

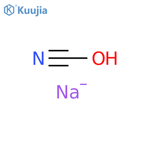

- Sodium cyanate

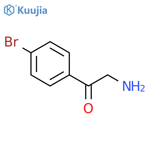

- 2-Amino-4'-bromoacetophenone

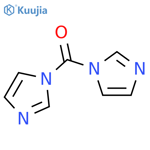

- Di-2-pyridyl Carbonate

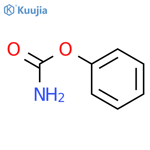

- Phenyl carbamate

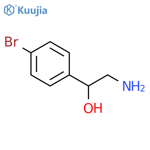

- 2-Amino-1-(4-bromophenyl)-1-ethanol

5-(4-bromophenyl)oxazolidin-2-one Preparation Products

5-(4-bromophenyl)oxazolidin-2-one Literatura relevante

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

5. Book reviews

943910-35-8 (5-(4-bromophenyl)oxazolidin-2-one) Productos relacionados

- 2171775-56-5(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic acid)

- 1805248-64-9(Methyl 3-bromo-2-cyano-6-methoxybenzoate)

- 1203135-93-6(2-methyl-1-{1-6-(2-methylphenyl)pyridazin-3-ylpiperidine-4-carbonyl}-2,3-dihydro-1H-indole)

- 2418597-09-6((1S,2R,4R,5S)-2-(Aminomethyl)-4,5-dihydroxycyclohexane-1-carboxylic acid;hydrochloride)

- 2138125-66-1(sodium 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfinate)

- 2229121-22-4(2,2-difluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-amine)

- 1482718-37-5(1-(4-chlorophenyl)but-3-en-2-amine)

- 19780-39-3(3-Ethyl-2-heptanol)

- 1005610-93-4(1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperazine)

- 46249-51-8(1-(4-tert-butylphenyl)prop-2-en-1-one)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:943910-35-8)5-(4-bromophenyl)oxazolidin-2-one

Pureza:99%/99%

Cantidad:250mg/1g

Precio ($):247.0/518.0